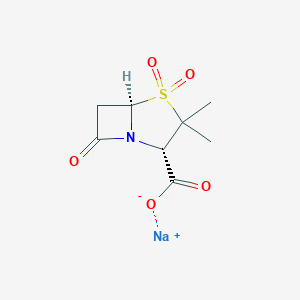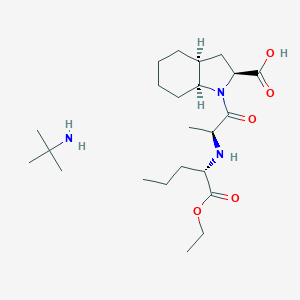
磷酸奥司他韦
描述
Oseltamivir is an antiviral medication primarily used to treat and prevent influenza A and influenza B, the viruses responsible for the flu. It is marketed under the brand name Tamiflu. Oseltamivir is a neuraminidase inhibitor, which means it blocks the function of the viral neuraminidase protein, preventing the virus from spreading within the body .
作用机制
奥司他韦通过抑制流感病毒表面发现的病毒神经氨酸酶的活性发挥作用。这种抑制阻止了病毒从宿主细胞中萌发,从而阻止了病毒的复制和传播 . 奥司他韦的活性形式,奥司他韦羧酸盐,与神经氨酸酶结合,阻止其功能 .
类似化合物:
扎那米韦: 另一种用于治疗流感的神经氨酸酶抑制剂。
拉尼米韦: 一种长效神经氨酸酶抑制剂。
帕拉米韦: 一种静脉注射神经氨酸酶抑制剂,用于治疗严重流感病例.
比较:
奥司他韦与扎那米韦: 奥司他韦口服给药,而扎那米韦吸入给药。
奥司他韦与拉尼米韦: 拉尼米韦的作用时间更长,需要更少的给药频率.
奥司他韦与帕拉米韦: 帕拉米韦用于更严重的病例,静脉注射给药,而奥司他韦用于较轻的病例,口服给药.
奥司他韦独特的口服给药方式和广泛的患者接受度使其成为一种广泛应用于流感治疗和预防的抗病毒药物。
科学研究应用
奥司他韦在科学研究中有着广泛的应用:
化学: 它被用作研究抗病毒药物合成和机制的模型化合物。
生物学: 研究人员研究它对病毒复制和宿主细胞相互作用的影响。
生化分析
Biochemical Properties
Oseltamivir phosphate is a pro-drug of the active metabolite oseltamivir carboxylate, which is a potent and selective inhibitor of influenza virus neuraminidase enzymes . These enzymes are glycoproteins found on the surface of the virus . Oseltamivir phosphate is readily absorbed from the gastrointestinal tract after oral administration and is extensively converted by predominantly hepatic esterases to the active metabolite oseltamivir carboxylate .
Cellular Effects
Oseltamivir phosphate exerts its antiviral activity by inhibiting the activity of the viral neuraminidase enzyme found on the surface of the virus, which prevents budding from the host cell, viral replication, and infectivity . This inhibition of neuraminidase extends the lifespan of circulating platelets .
Molecular Mechanism
The mechanism of action of oseltamivir phosphate involves the inhibition of the viral neuraminidase enzyme. This enzyme is responsible for cleaving sialic acid residues on the surface of the host cell, which is a critical step in the viral life cycle. By inhibiting neuraminidase, oseltamivir phosphate prevents the release of new virus particles from the infected cell, thereby limiting the spread of infection .
Temporal Effects in Laboratory Settings
The efficacy of oseltamivir phosphate is greatest when administered within 48 hours of the onset of influenza symptoms . Antiviral treatment might be beneficial when initiated after 48 hours for patients with severe, complicated or progressive illness or for hospitalized patients . The duration of hospitalization was significantly shorter in the oseltamivir group .
Dosage Effects in Animal Models
In animal models, the effects of oseltamivir phosphate vary with different dosages. For instance, in a study using ferrets, oseltamivir phosphate showed significant impact on virological parameters compared to placebo treatment .
Metabolic Pathways
Oseltamivir phosphate is metabolized in the liver to its active form, oseltamivir carboxylate . This conversion is carried out by hepatic esterases . At least 75% of an oral dose reaches the systemic circulation as the active metabolite .
Transport and Distribution
Oseltamivir phosphate is transported and distributed within cells and tissues. After oral administration, it is readily absorbed from the gastrointestinal tract . It is then extensively converted to the active metabolite, oseltamivir carboxylate, predominantly by hepatic esterases .
Subcellular Localization
The subcellular localization of oseltamivir phosphate and its active metabolite is primarily within the cytoplasm of cells, due to its role in inhibiting the viral neuraminidase enzyme found on the surface of the virus . This inhibition prevents the release of new virus particles from the infected cell, thereby limiting the spread of infection .
准备方法
合成路线和反应条件: 奥司他韦的合成涉及几个关键步骤:
起始原料: 合成从莽草酸开始,莽草酸是植物中的一种天然化合物。
开环和 N-乙酰化: 最初的步骤包括开环和 N-乙酰化反应。
保护基团的去除: 最后步骤包括去除叔丁基和对甲氧基苄基保护基,得到奥司他韦.
工业生产方法: 奥司他韦的工业生产通常遵循类似的合成路线,但规模更大。该工艺涉及使用市售的缬氨霉素作为起始原料,然后制备环状氨基甲酸酯化合物和不饱和磺酰基衍生物 .
反应类型:
氧化: 奥司他韦可以进行氧化反应,尽管这些反应在它的合成中并不常见。
还原: 还原反应用于合成过程中,特别是在中间体的转化中。
取代: 取代反应对于形成最终的奥司他韦结构至关重要。
常用试剂和条件:
氢化: Lindlar 催化剂用于在温和条件下进行氢化反应.
酸性条件: 盐酸在某些步骤中被用来促进反应.
相似化合物的比较
Zanamivir: Another neuraminidase inhibitor used to treat influenza.
Laninamivir: A long-acting neuraminidase inhibitor.
Peramivir: An intravenous neuraminidase inhibitor used for severe influenza cases.
Comparison:
Oseltamivir vs. Zanamivir: Oseltamivir is orally administered, while zanamivir is inhaled.
Oseltamivir vs. Laninamivir: Laninamivir has a longer duration of action, requiring less frequent dosing.
Oseltamivir vs. Peramivir: Peramivir is used in more severe cases and is administered intravenously, whereas oseltamivir is used for less severe cases and is taken orally.
Oseltamivir’s unique oral administration and broad patient acceptance make it a widely used antiviral medication for influenza treatment and prevention.
属性
IUPAC Name |
ethyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19/h9,12-15H,5-8,17H2,1-4H3,(H,18,19)/t13-,14+,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZGPKBBMSAYNT-RRFJBIMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044291 | |
| Record name | Oseltamivir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Oseltamivir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014343 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble, 6.86e-01 g/L | |
| Record name | Oseltamivir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00198 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Oseltamivir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014343 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Oseltamivir phosphate is a pro-drug of the active metabolite (oseltamivir carboxylate) which is a potent and selective inhibitor of influenza virus neuraminidase enzymes, which are glycoproteins found on the virion surface. Viral neuraminidase enzyme activity is important for viral entry into uninfected cells, for the release of recently formed virus particles from infected cells, and for the further spread of the infectious virus in the body. Oseltamivir activity reduces viral shedding and infectivity. Oseltamivir is effective agaisnt viral neuraminidases of influenza A (including pandemic H1N1) and influenza B., Oseltamivir is an ethyl ester prodrug requiring ester hydrolysis for conversion to the active form, oseltamivir carboxylate. The proposed mechanism of action of oseltamivir is inhibition of influenza virus neuraminidase with the possibility of alteration of virus particle aggregation and release. | |
| Record name | Oseltamivir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00198 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | OSELTAMIVIR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7433 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
196618-13-0, 204255-11-8 | |
| Record name | Oseltamivir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=196618-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oseltamivir [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196618130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oseltamivir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00198 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Oseltamivir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OSELTAMIVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20O93L6F9H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OSELTAMIVIR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7433 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Oseltamivir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014343 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















